molecular formula C14H15NO3 B11868585 N-Ethoxy-2-methoxynaphthalene-1-carboxamide CAS No. 52288-34-3

N-Ethoxy-2-methoxynaphthalene-1-carboxamide

Katalognummer: B11868585
CAS-Nummer: 52288-34-3
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: ZCKLFXCHKAPXPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethoxy-2-methoxynaphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is part of the naphthalene carboxamide family, which is characterized by the presence of a naphthalene ring system substituted with ethoxy and methoxy groups, as well as a carboxamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-2-methoxynaphthalene-1-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with an appropriate substituted aniline in the presence of phosphorus trichloride in dry chlorobenzene under microwave conditions . This method allows for the efficient formation of the desired carboxamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethoxy-2-methoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Ethoxy-2-methoxynaphthalene-1-carboxamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethoxy-2-methoxynaphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

52288-34-3

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

N-ethoxy-2-methoxynaphthalene-1-carboxamide

InChI

InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16)

InChI-Schlüssel

ZCKLFXCHKAPXPB-UHFFFAOYSA-N

Kanonische SMILES

CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.